molecular formula C16H14Cl2 B12567070 1,1-Bis(3-chloromethylphenyl)ethene CAS No. 202923-19-1

1,1-Bis(3-chloromethylphenyl)ethene

Cat. No.: B12567070
CAS No.: 202923-19-1
M. Wt: 277.2 g/mol
InChI Key: XTFICDIUPGOOPZ-UHFFFAOYSA-N
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Description

1,1-Bis(3-chloromethylphenyl)ethene is an organic compound with the molecular formula C16H14Cl2 It is a derivative of ethene, featuring two chloromethyl groups attached to the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Bis(3-chloromethylphenyl)ethene can be synthesized through a multi-step process starting from pentaerythritol. The initial step involves the partial chlorination of pentaerythritol to form an intermediate compound. This intermediate is then subjected to further reactions to introduce the chloromethyl groups and form the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(3-chloromethylphenyl)ethene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states and structural modifications of the compound.

Scientific Research Applications

1,1-Bis(3-chloromethylphenyl)ethene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Bis(3-chloromethylphenyl)ethene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in the body. This interaction can lead to the formation of covalent bonds with biological molecules, potentially altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(chloromethyl)ethylene: This compound is similar in structure but lacks the phenyl rings.

    1,1-Bis(morpholino)ethene: This compound features morpholino groups instead of chloromethyl groups.

Uniqueness

1,1-Bis(3-chloromethylphenyl)ethene is unique due to the presence of phenyl rings, which impart distinct chemical properties and reactivity. The phenyl rings can participate in various aromatic substitution reactions, making the compound versatile for different synthetic applications.

Properties

CAS No.

202923-19-1

Molecular Formula

C16H14Cl2

Molecular Weight

277.2 g/mol

IUPAC Name

1-(chloromethyl)-3-[1-[3-(chloromethyl)phenyl]ethenyl]benzene

InChI

InChI=1S/C16H14Cl2/c1-12(15-6-2-4-13(8-15)10-17)16-7-3-5-14(9-16)11-18/h2-9H,1,10-11H2

InChI Key

XTFICDIUPGOOPZ-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC(=C1)CCl)C2=CC=CC(=C2)CCl

Origin of Product

United States

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